molecular formula C12H21N5O2S B2814795 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine CAS No. 1334369-60-6

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Cat. No. B2814795
CAS RN: 1334369-60-6
M. Wt: 299.39
InChI Key: OSVBELQOOBFCFP-UHFFFAOYSA-N
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Description

The compound “6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine” is a complex organic molecule. It contains a pyridazin ring, which is a six-membered heterocyclic compound with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in previous studies. For example, structural and quantum chemical studies were carried out on aryl sulfonyl piperazine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters was reported . Another study discussed the electrochemical oxidation of 4-(Piperazin-1-yl)phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride has a molecular weight of 482.01 and is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules by combining the structure of norfloxacin (a quinolone antibiotic) with a thiazolidinedione moiety. These hybrids were designed to target DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. The goal was to enhance antibacterial efficacy and overcome resistance to quinolones . Further studies revealed promising direct activity against Gram-negative strains.

Anti-Biofilm Properties

Biofilms are complex communities of microorganisms that adhere to surfaces and play a role in infections. The thiazolidinedione component in this compound aimed to prevent biofilm formation. By disrupting biofilm structures, it could potentially enhance the effectiveness of antibacterial treatments .

Potential Against Quinolone-Resistant Bacteria

Given the rise of antibiotic-resistant strains, finding novel compounds with activity against resistant bacteria is crucial. The hybrid molecule’s unique binding mode to DNA gyrase may offer advantages over traditional quinolones, especially against quinolone-resistant strains .

Medicinal Chemistry Research

This compound falls within the realm of medicinal chemistry research. Scientists explore its structure-activity relationships, pharmacokinetics, and toxicity profiles. Understanding these aspects is essential for drug development and optimization .

Drug Design and Optimization

Researchers use computational methods, such as docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to assess the compound’s properties. These analyses help guide drug design and identify potential advantages over the parent molecule norfloxacin .

Veterinary Medicine

The compound’s antibacterial properties make it relevant for veterinary medicine. Researchers investigate its efficacy against bacterial pathogens in animals, potentially leading to new treatments for veterinary infections .

Mechanism of Action

While the exact mechanism of action for “6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine” is not available, similar compounds such as Piperaquine inhibit the P. Falciparum parasite’s haem detoxification pathway .

Safety and Hazards

The safety data sheet for a similar compound, 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the development of similar compounds have been discussed in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Another study reported the design, synthesis, and biological evaluation of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues as antimicrobial agents .

properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-4-20(18,19)17-9-7-16(8-10-17)12-6-5-11(13-14-12)15(2)3/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVBELQOOBFCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine

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